molecular formula C9H12ClN3NaO3S+ B12693861 Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate CAS No. 94266-21-4

Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate

Cat. No.: B12693861
CAS No.: 94266-21-4
M. Wt: 300.72 g/mol
InChI Key: XGKVTUJTQSAUBE-UHFFFAOYSA-N
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Description

Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions, and a sulphonate group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves the reaction of 2-chlorophenylhydrazine with sodium ethanesulphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, can be used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate undergoes various types of chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulphonate group under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulphonate derivatives.

Scientific Research Applications

Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulphonate
  • Sodium ethanesulphonate
  • Sodium 2-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate

Uniqueness

Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to the presence of both the triazene and sulphonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

94266-21-4

Molecular Formula

C9H12ClN3NaO3S+

Molecular Weight

300.72 g/mol

IUPAC Name

sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate

InChI

InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1

InChI Key

XGKVTUJTQSAUBE-UHFFFAOYSA-N

Canonical SMILES

CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+]

Origin of Product

United States

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